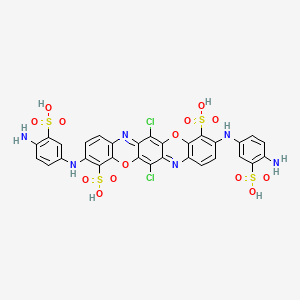
3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperidine ring, and the attachment of the alkyl side chains. Common reagents used in these reactions include quinoline derivatives, piperidine, and alkyl halides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the alkyl side chains.
Reduction: Reduction reactions could be used to modify the quinoline core or reduce any ketone groups present.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or modify functional groups on the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The piperidine ring may enhance its binding affinity to certain targets, while the alkyl side chains could influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent also based on the quinoline structure.
Piperidine Derivatives: Compounds like piperidine itself or its substituted derivatives.
Uniqueness
What sets 3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride apart is its specific combination of functional groups, which may confer unique biological activities or chemical properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
97358-59-3 |
|---|---|
Molekularformel |
C27H41ClN2O2 |
Molekulargewicht |
461.1 g/mol |
IUPAC-Name |
3-(3-ethylpiperidin-4-yl)-1-(6-octan-2-yloxyquinolin-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C27H40N2O2.ClH/c1-4-6-7-8-9-20(3)31-25-11-12-26-23(17-25)16-24(19-29-26)27(30)13-10-22-14-15-28-18-21(22)5-2;/h11-12,16-17,19-22,28H,4-10,13-15,18H2,1-3H3;1H |
InChI-Schlüssel |
AGWXHINPZOQOJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC1=CC2=CC(=CN=C2C=C1)C(=O)CCC3CCNCC3CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


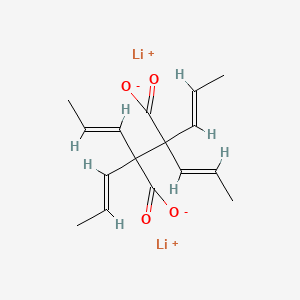
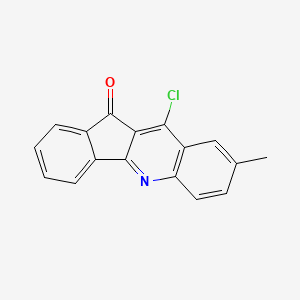


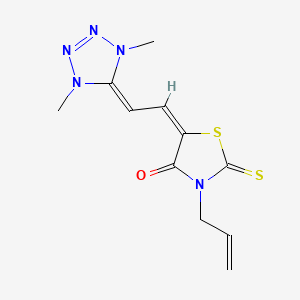
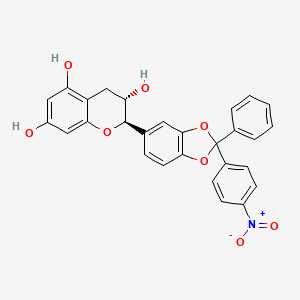
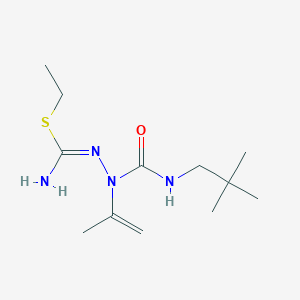
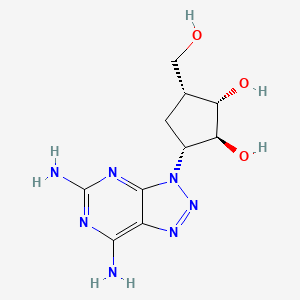


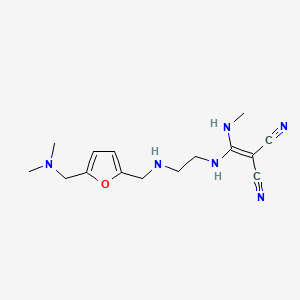
![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)
